

Comparative Efficacy of 6-Chloro-7-iodo-7-deazapurine Based Antiviral Compounds

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Compound of Interest

Compound Name: 6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492

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A comprehensive guide for researchers, scientists, and drug development professionals on the antiviral performance of **6-Chloro-7-iodo-7-deazapurine** derivatives against various viral pathogens. This guide provides a comparative analysis with established antiviral agents, supported by experimental data and detailed methodologies.

Derivatives of **6-Chloro-7-iodo-7-deazapurine** represent a promising class of nucleoside analogs with potential broad-spectrum antiviral activity. These compounds, belonging to the 7-deazapurine nucleoside family, primarily exert their antiviral effects by targeting the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses. This guide summarizes the available quantitative data on their efficacy and provides the experimental context necessary for informed research and development decisions.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of **6-Chloro-7-iodo-7-deazapurine** based compounds is typically evaluated by determining their 50% effective concentration (EC_{50}) or 50% inhibitory concentration (IC_{50}), and their 50% cytotoxic concentration (CC_{50}). The selectivity index (SI), calculated as the ratio of CC_{50} to EC_{50} or IC_{50} , provides a measure of the compound's therapeutic window.

Below are tables comparing the antiviral activity of various 7-deazapurine nucleoside analogs, including derivatives synthesized from **6-Chloro-7-iodo-7-deazapurine**, against several key viruses, alongside established antiviral drugs.

Table 1: Antiviral Activity against Hepatitis C Virus (HCV)

Compound	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
2'-deoxy-2'-fluoro-2'-C-methyl-7-deaza-adenosine	Huh-7	<10	>100	>10	[1]
2'-C-methylcytidine (NM-107)	Huh-7	0.9	>100	>111	[1]
Sofosbuvir	Huh-7	0.094	>10	>106	

Table 2: Antiviral Activity against Human Immunodeficiency Virus (HIV-1)

Compound	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
α-form of 7-carbomethoxyvinyl substituted 2'-deoxy-2'-fluoro-2'-C-methyl-7-deaza-adenosine	CEM	0.71 ± 0.25	>100	>140	[1] [2]
Zidovudine (AZT)	CEM	0.003	>100	>33,333	

Table 3: Antiviral Activity against SARS-CoV-2

Compound	Cell Line	IC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /IC ₅₀)	Reference
2'-deoxy-2'- spirooxetane- 7-deaza- adenosine analog (11q)	Vero E6	0.14 (WT), 0.36 (BA.5)	>100	>714 (WT)	[3]
Remdesivir	Vero E6	1.26 (WT)	>100	>79	[3]
Sangivamycin (a 7- deazapurine analog)	Multiple	nanomolar range	well-tolerated	High	[4][5]

Table 4: Antiviral Activity against Dengue Virus (DENV) and West Nile Virus (WNV)

Compound	Virus	Cell Line	EC ₅₀ (μM)	CC ₅₀ (μM)	SI (CC ₅₀ /EC ₅₀)	Reference
7-deaza-2'- C- methyladenosine	DENV	Vero	5-15	>100	>6.7-20	[6]
7-deaza-2'- C- methyladenosine	WNV	PS cells	nanomolar	low cytotoxicity	High	[7]
NITD008 (Adenosine analog)	DENV	Vero	0.5-1.5	>10	>6.7-20	

Table 5: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

Compound	Cell Line	ED ₅₀ (μM)	LD ₅₀ (μM)	SI (LD ₅₀ /ED ₅₀)	Reference
Sangivamycin (a 7-deazapurine analog)	Vero	~LD ₅₀	~ED ₅₀	~1	[8]
Acyclovir	Vero	0.1-1.0	>300	>300	

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key assays used to evaluate the antiviral efficacy of **6-Chloro-7-iodo-7-deazapurine** based compounds.

Plaque Reduction Assay

This assay is a gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds.

- **Cell Seeding:** Seed susceptible host cells in 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
- **Compound Preparation:** Prepare serial dilutions of the test compound in a serum-free medium.
- **Virus Inoculation:** Dilute the virus stock to a concentration that yields a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
- **Infection and Treatment:** Remove the growth medium from the cell monolayer and wash with phosphate-buffered saline (PBS). Add the virus inoculum, either pre-incubated with the test compound or added simultaneously with the compound dilutions, to the respective wells. Incubate for 1-2 hours at 37°C to allow for viral adsorption.
- **Overlay:** After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the

corresponding dilutions of the test compound. This restricts the spread of progeny virions, leading to the formation of localized plaques.

- Incubation: Incubate the plates for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus.
- Plaque Visualization and Counting: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet. Count the number of plaques in each well.
- Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC_{50} value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load Determination

This assay quantifies the amount of viral RNA in a sample, providing a measure of viral replication.

- Cell Culture and Treatment: Seed cells in multi-well plates and infect with the virus in the presence of various concentrations of the test compound.
- RNA Extraction: At a predetermined time post-infection, lyse the cells and extract total RNA using a commercial RNA extraction kit.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.
- Quantitative PCR: Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a fluorescent probe (e.g., TaqMan probe) or a DNA-binding dye (e.g., SYBR Green). The amplification of the viral target is monitored in real-time.
- Data Analysis: Generate a standard curve using known quantities of a viral RNA standard. The viral RNA copy number in the samples is then interpolated from this standard curve.

based on their cycle threshold (Ct) values. The EC_{50} is the concentration of the compound that reduces the viral RNA level by 50% compared to the untreated control.

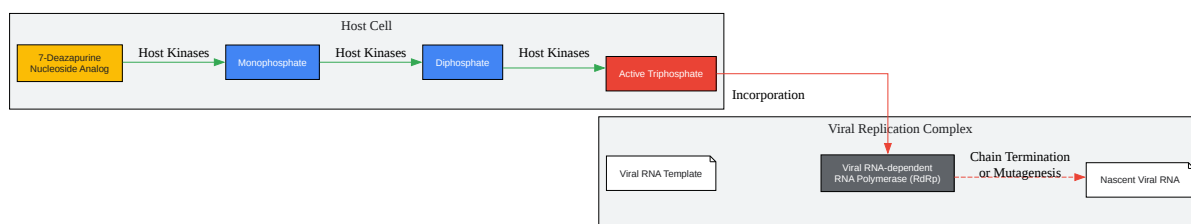
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of the test compounds.

- **Cell Seeding:** Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Compound Treatment:** Expose the cells to serial dilutions of the test compound for the same duration as in the antiviral assay.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. The CC_{50} value is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Mechanism of Action and Signaling Pathways

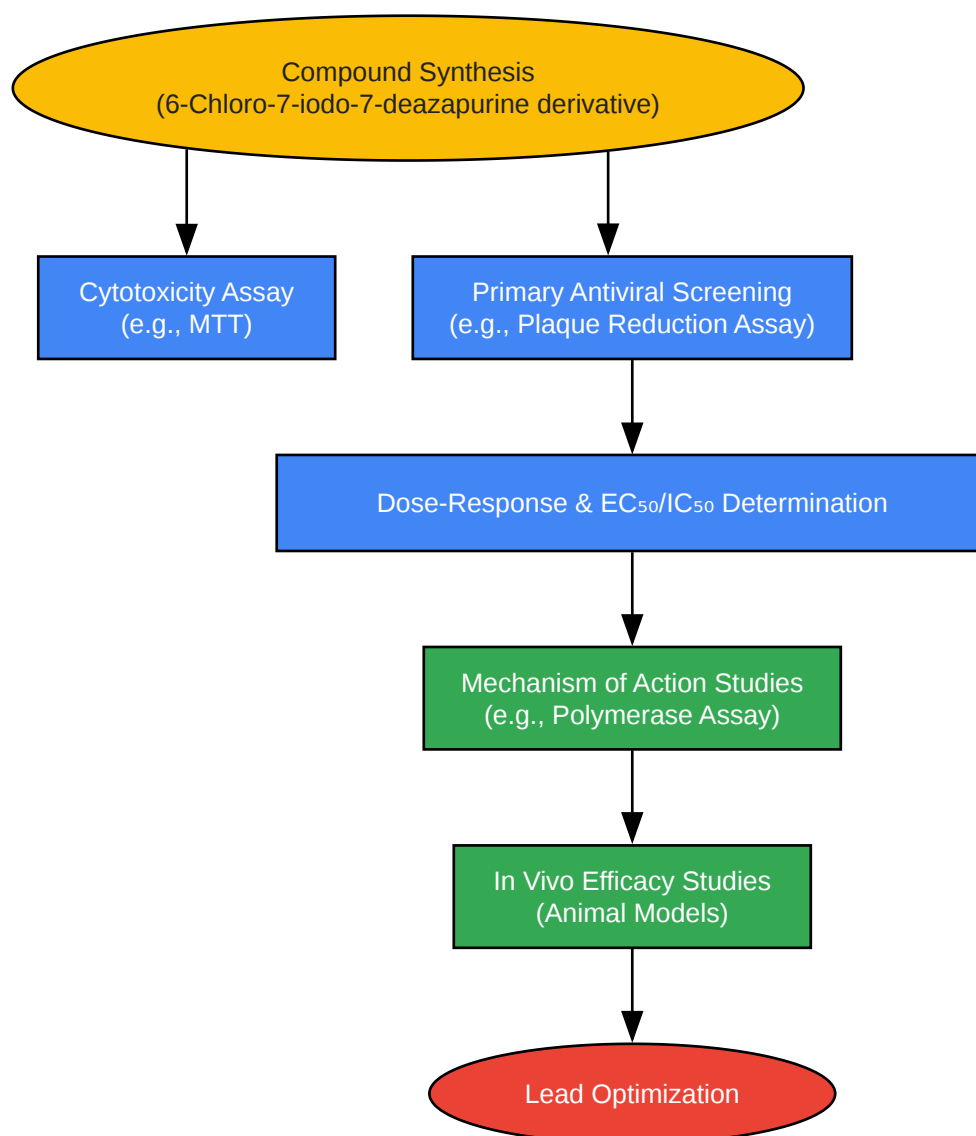
The primary mechanism of action for 7-deazapurine nucleoside analogs, including those derived from **6-Chloro-7-iodo-7-deazapurine**, involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).



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Caption: Intracellular activation and mechanism of action of 7-deazapurine nucleoside analogs.

The workflow for evaluating the antiviral potential of these compounds typically follows a standardized screening process.



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Caption: A generalized workflow for the preclinical evaluation of novel antiviral compounds.

In conclusion, **6-Chloro-7-iodo-7-deazapurine** based compounds are versatile precursors for the synthesis of potent antiviral nucleoside analogs. The available data, particularly for their 2'-C-methyl and other sugar-modified derivatives, demonstrate significant efficacy against a range of RNA viruses. Further lead optimization and in vivo studies are warranted to fully explore their therapeutic potential.

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